molecular formula C2H2Cl2OS B183190 alpha-Dichlorothioacetic acid CAS No. 13639-16-2

alpha-Dichlorothioacetic acid

Cat. No. B183190
CAS RN: 13639-16-2
M. Wt: 145.01 g/mol
InChI Key: FTHIZBAYNLJMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Dichlorothioacetic acid (DCTA) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DCTA is a member of the thioacetic acid family and is often used as a precursor in the synthesis of other organic compounds. In

Scientific Research Applications

Alpha-Dichlorothioacetic acid has a variety of potential applications in scientific research. It has been used as a precursor in the synthesis of other organic compounds, such as thioacetamide and thioacetone. alpha-Dichlorothioacetic acid has also been used in the synthesis of fluorescent dyes and in the preparation of sulfur-containing polymers.

Mechanism Of Action

The mechanism of action of alpha-Dichlorothioacetic acid is not fully understood. However, it is believed to act as a thiol-reactive agent, meaning that it can react with thiol-containing molecules such as proteins and enzymes. This reaction can lead to changes in the structure and function of these molecules, which can have various effects on biological systems.

Biochemical And Physiological Effects

Alpha-Dichlorothioacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cholinesterases and acetylcholinesterases. alpha-Dichlorothioacetic acid has also been shown to induce oxidative stress and DNA damage in cells. Additionally, alpha-Dichlorothioacetic acid has been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

One advantage of using alpha-Dichlorothioacetic acid in lab experiments is its high reactivity with thiol-containing molecules. This reactivity makes it a useful tool for studying the structure and function of these molecules. However, alpha-Dichlorothioacetic acid can also be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, alpha-Dichlorothioacetic acid can be difficult to handle due to its high volatility and corrosive nature.

Future Directions

There are several future directions for research on alpha-Dichlorothioacetic acid. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of alpha-Dichlorothioacetic acid and its effects on biological systems. Finally, there is a need for the development of safer and more effective methods for synthesizing and handling alpha-Dichlorothioacetic acid in the lab.
In conclusion, alpha-Dichlorothioacetic acid is a synthetic compound that has various potential applications in scientific research. Its high reactivity with thiol-containing molecules makes it a useful tool for studying the structure and function of these molecules. However, its toxicity and corrosive nature can limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of alpha-Dichlorothioacetic acid and its effects on biological systems, as well as to develop safer and more effective methods for synthesizing and handling it in the lab.

Synthesis Methods

Alpha-Dichlorothioacetic acid can be synthesized through various methods, including the reaction of thioacetic acid with chlorine gas or the reaction of acetyl chloride with sodium sulfide. One of the most common methods of synthesizing alpha-Dichlorothioacetic acid is through the reaction of thioacetic acid with sulfuryl chloride. This method involves the addition of sulfuryl chloride to thioacetic acid in the presence of a catalyst such as iron (III) chloride. The resulting product is then purified through distillation or recrystallization.

properties

CAS RN

13639-16-2

Product Name

alpha-Dichlorothioacetic acid

Molecular Formula

C2H2Cl2OS

Molecular Weight

145.01 g/mol

IUPAC Name

2,2-dichloroethanethioic S-acid

InChI

InChI=1S/C2H2Cl2OS/c3-1(4)2(5)6/h1H,(H,5,6)

InChI Key

FTHIZBAYNLJMRT-UHFFFAOYSA-N

SMILES

C(C(=O)S)(Cl)Cl

Canonical SMILES

C(C(=O)S)(Cl)Cl

Other CAS RN

13639-16-2

synonyms

2,2-dichloroethanethioic S-acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.